molecular formula C8H5NO2S B090674 3-Nitrobenzo[b]thiophene CAS No. 17402-80-1

3-Nitrobenzo[b]thiophene

Cat. No. B090674
CAS RN: 17402-80-1
M. Wt: 179.2 g/mol
InChI Key: PIZRWAZBFNMVMW-UHFFFAOYSA-N
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Description

3-Nitrobenzo[b]thiophene is a chemical compound with the molecular formula C8H5NO2S . It is also known by other names such as 3-Nitrobenzothiophene and 3-nitro-1-benzothiophene .


Synthesis Analysis

The synthesis of 3-Nitrobenzo[b]thiophene has been reported in several studies. For instance, it has been synthesized through the sulfonation of benzo[b]thiophene, which produces the 2- and 3-isomers . Another method involves the reaction of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130 °C .


Molecular Structure Analysis

The molecular structure of 3-Nitrobenzo[b]thiophene consists of a benzene ring fused with a thiophene ring, with a nitro group attached to the third carbon of the thiophene ring . The exact mass and monoisotopic mass of the compound are 179.00409958 g/mol .


Chemical Reactions Analysis

3-Nitrobenzo[b]thiophene has been involved in various chemical reactions. For example, it has been reported to undergo no further nitration with fuming nitric acid and glacial acetic acid at 105 degrees Celsius . It has also been used in the synthesis of the thieno[2,3-b]pyridine core motif of LIMK1 inhibitors, the benzo[4,5]thieno[3,2-e][1,4]diazepin-5(2H)-one scaffold of MK2 inhibitors, and a benzo[4,5]thieno[3,2-d]pyrimidin-4-one inhibitor of the PIM kinases .


Physical And Chemical Properties Analysis

3-Nitrobenzo[b]thiophene has a molecular weight of 179.20 g/mol . It has a computed XLogP3 value of 2.9, indicating its lipophilicity . It has zero hydrogen bond donors and three hydrogen bond acceptors .

Scientific Research Applications

  • Synthesis and Reactivity : 3-Nitrobenzo[b]thiophene's reactivity has been extensively studied, particularly in reactions with amines and nucleophiles. For instance, 3-Bromo-2-nitrobenzo[b]thiophene reacts with amines to yield N-substituted 3-amino-2-nitrobenzo[b]thiophenes and their isomers, which are useful for further chemical synthesis (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

  • Nitration Studies : The nitration of 3-nitrobenzo[b]thiophen has been investigated, revealing its reaction patterns and substitution preferences, which are important for understanding its chemical behavior and potential applications (Armstrong, Martin-smith, Brown, Brophy, & Sternhell, 1969).

  • Nucleophilic Substitution : Studies have shown that 3-nitrobenzo[b]thiophene can undergo nucleophilic substitution reactions, leading to various substituted compounds. These reactions are key to creating a range of heterocyclic systems, which are valuable in organic synthesis (Consiglio et al., 2010).

  • Luminescence Sensitization : Thiophenyl-derivatized nitrobenzoato ligands, related to 3-nitrobenzo[b]thiophene, have been evaluated for their potential to sensitize Eu(III) and Tb(III) luminescence, which could have implications for optical materials and sensing technologies (Viswanathan & Bettencourt-Dias, 2006).

  • Synthesis of Derivatives : Efficient methods have been developed for synthesizing derivatives of 3-nitrobenzo[b]thiophene, demonstrating its utility as a building block in organic chemistry (Migulin, 2016).

  • Multicomponent Reaction Synthesis : 3-Nitrobenzo[b]thiophene has been used in multicomponent reactions for synthesizing functionalized pyrrolo[3,2-b]indoles, showcasing its versatility in complex organic synthesis (Santhini, Babu, Krishnan R, Suresh, & John, 2017).

Future Directions

3-Nitrobenzo[b]thiophene and its derivatives have shown promise in various areas of research. For instance, microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds has been used for the preparation of kinase inhibitors . This suggests potential future directions in the development of new therapeutic agents.

properties

IUPAC Name

3-nitro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZRWAZBFNMVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075125
Record name 3-Nitrobenzo[b]thiophene
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Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitrobenzo[b]thiophene

CAS RN

17402-80-1
Record name 3-Nitrobenzo[b]thiophene
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Record name 3-Nitrobenzo(b)thiophene
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Record name 3-Nitrobenzo[b]thiophene
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Record name 3-NITROBENZO(B)THIOPHENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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